molecular formula C7H8BF3KN B13455429 Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide

Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide

Cat. No.: B13455429
M. Wt: 213.05 g/mol
InChI Key: RWQTVKBWLDATIC-UHFFFAOYSA-N
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Description

Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is an organoboron compound that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a trifluoroborate group attached to a pyridine ring, making it a valuable reagent in organic synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide typically involves the reaction of pyridine derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

    Starting Materials: Pyridine derivative, boron trifluoride, potassium fluoride.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), low temperature (0-5°C), inert atmosphere (e.g., nitrogen or argon).

    Procedure: The pyridine derivative is dissolved in the anhydrous solvent, followed by the slow addition of boron trifluoride. Potassium fluoride is then added to the reaction mixture, and the reaction is stirred at low temperature for several hours. The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and increased yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to a borane or borohydride.

    Substitution: The trifluoroborate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, organolithium reagents, and Grignard reagents.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Boranes, borohydrides.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Investigated for its potential use in labeling and imaging studies due to its unique fluorescence properties.

    Medicine: Explored for its potential as a drug delivery agent and in the development of boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide involves the interaction of the trifluoroborate group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the compound acts as a nucleophile, transferring the boron-containing group to a palladium catalyst. This process involves oxidative addition, transmetalation, and reductive elimination steps, resulting in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro[2-(pyridin-2-YL)ethyl]boranuide
  • Potassium trifluoro[2-(fluoropyridin-4-YL)ethyl]boranuide
  • Potassium trifluoro[2-(pyridin-3-YL)ethyl]boranuide

Uniqueness

Potassium trifluoro[2-(pyridin-4-YL)ethyl]boranuide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic and synthetic applications where other similar compounds may not perform as well.

Properties

Molecular Formula

C7H8BF3KN

Molecular Weight

213.05 g/mol

IUPAC Name

potassium;trifluoro(2-pyridin-4-ylethyl)boranuide

InChI

InChI=1S/C7H8BF3N.K/c9-8(10,11)4-1-7-2-5-12-6-3-7;/h2-3,5-6H,1,4H2;/q-1;+1

InChI Key

RWQTVKBWLDATIC-UHFFFAOYSA-N

Canonical SMILES

[B-](CCC1=CC=NC=C1)(F)(F)F.[K+]

Origin of Product

United States

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